molecular formula C16H19N3O2 B13144214 6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid CAS No. 340721-89-3

6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid

Cat. No.: B13144214
CAS No.: 340721-89-3
M. Wt: 285.34 g/mol
InChI Key: NIUJVANWZHQLAN-UHFFFAOYSA-N
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Description

6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid is an organic compound that features a bipyridine moiety linked to a hexanoic acid chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound useful in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of two pyridine units. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Hexanoic Acid Chain: The bipyridine intermediate is then reacted with 6-bromohexanoic acid under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bipyridine moiety.

    Substitution: The bipyridine unit can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid has several scientific research applications:

    Chemistry: It is used in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.

    Biology: The compound can be used as a ligand in biochemical assays to study metal ion interactions in biological systems.

    Industry: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Mechanism of Action

The mechanism of action of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes or biological interactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the hexanoic acid chain.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    6-Aminohexanoic Acid: A compound with a similar hexanoic acid chain but without the bipyridine moiety.

Uniqueness

6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid is unique due to the combination of the bipyridine unit and the hexanoic acid chain. This dual functionality allows it to participate in both coordination chemistry and organic reactions, making it versatile for various applications.

Properties

CAS No.

340721-89-3

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

6-[(2-pyridin-2-ylpyridin-4-yl)amino]hexanoic acid

InChI

InChI=1S/C16H19N3O2/c20-16(21)7-2-1-4-9-17-13-8-11-19-15(12-13)14-6-3-5-10-18-14/h3,5-6,8,10-12H,1-2,4,7,9H2,(H,17,19)(H,20,21)

InChI Key

NIUJVANWZHQLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)NCCCCCC(=O)O

Origin of Product

United States

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